5-Chloro-3-methylpyrazin-2-amine
Overview
Description
5-Chloro-3-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3 .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as NMR (nuclear magnetic resonance) spectroscopy, IR (infrared) spectroscopy, and mass spectrometry .Scientific Research Applications
Synthesis and Structural Analysis
5-Chloro-3-methylpyrazin-2-amine is a key component in synthesizing structurally complex and biologically active compounds. For instance, its derivatives have been synthesized with potential anticancer activities, with their crystal structures analyzed in detail (Lu Jiu-fu et al., 2015). The versatility in chemical reactions involving this compound is highlighted by studies detailing the formation of various imines through its reaction with different amines, showcasing its role in creating compounds with potential as herbicides, fungicides, and antiviral agents (B. Gangadasu et al., 2002).
Biomedical Applications
The compound's derivatives are extensively used in biomedical research, particularly in synthesizing heterocyclic substances with significant antimicrobial activities against various microorganisms. This highlights its potential as a foundational molecule in developing new antimicrobial agents (H. Behbehani et al., 2011).
Catalysis and Chemical Synthesis
This compound is crucial in catalytic processes, such as the selective amination of polyhalopyridines. Studies show its effectiveness in achieving high yields and excellent chemoselectivity, which is fundamental in complex organic syntheses (Jianguo Ji et al., 2003). Additionally, its role in synthesizing diverse dipeptide mimics and templates further demonstrates its versatility and utility in creating biologically relevant compounds (Michael Limbach et al., 2009).
Chemical Modifications and Derivative Synthesis
The compound serves as a starting material for synthesizing various structurally diverse molecules, showcasing its adaptability in organic chemistry. The synthesis of aroylthioureas containing 2-chloro-5-methylpyridine moiety and their biological activities indicates its potential in creating biologically active compounds (Liu Chang-chun, 2013).
Applications in Materials Science
Beyond biomedical and synthetic chemistry applications, this compound is used in materials science. For example, its derivatives are investigated for their inhibitive actions on corrosion, indicating its potential in developing protective coatings for metals (A. Chetouani et al., 2005).
Properties
IUPAC Name |
5-chloro-3-methylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIRKTCPIIGFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698467 | |
Record name | 5-Chloro-3-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001050-30-1 | |
Record name | 5-Chloro-3-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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